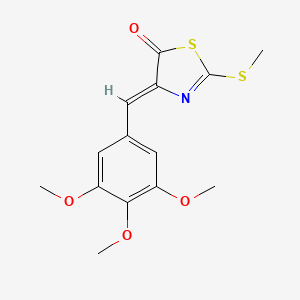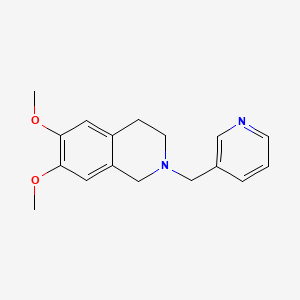![molecular formula C13H17NO3 B5662572 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5662572.png)
5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid" is a chemically significant molecule with potential applications in various scientific fields. This document provides a detailed overview of its synthesis, molecular structure, chemical reactions, properties, and analyses based on current scientific research.
Synthesis Analysis
The synthesis of structurally similar compounds involves multiple steps, including the Friedel–Crafts reaction, esterification, and bromination processes. For instance, W(CO)5 complexes of related compounds have been synthesized through an AlCl3-catalyzed Friedel–Crafts reaction, demonstrating the possibility of obtaining derivatives through strategic functional group manipulations (Kowalski et al., 2009). Additionally, the synthesis of 5-Amino-4-oxopentanoic acid derivatives from levulinic acid by esterification and subsequent reactions showcases a method that could be adapted for our target compound (Lin Yuan, 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a network of intra- and intermolecular hydrogen bonds stabilizing the crystalline state. Single-crystal X-ray structure analysis provides insights into the molecular geometry and the stabilization mechanisms through hydrogen bonding (Kowalski et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of similar compounds has been explored through various transformations, including the Curtius rearrangement and reactions with potassium phthalimide, demonstrating versatility in functional group modifications and the synthesis of bioconjugates (Lin Yuan, 2006). Additionally, the synthesis of sulfonamides and urea derivatives from isoxazole compounds highlights the potential for creating a wide range of derivatives with varying chemical properties (V. Potkin, S. Petkevich, E. G. Zalesskaya, 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and absorption characteristics, are crucial for understanding the practical applications of these compounds. The synthesized complexes show thermal stability and distinct absorption bands, indicating their potential use in various scientific applications (Kowalski et al., 2009).
Chemical Properties Analysis
Explorations into the chemical properties of related compounds, like photodeprotection reactions of esters and detailed vibrational spectroscopic investigations, provide a foundation for understanding the reactive nature and potential chemical applications of our target compound. For example, the photodeprotection of 2,5-dimethylphenacyl esters showcases a method for efficiently releasing carboxylic acids, which could be relevant for the manipulation of our target compound (Klan, Zabadal, Heger, 2000).
特性
IUPAC Name |
5-(2,5-dimethylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-6-7-10(2)11(8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDAIXDKDWTYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
![3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)
![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)

![7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5662522.png)
![3-[(3R*,4S*)-1-(isoquinolin-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5662530.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-phenylpyrimidine-5-carboxamide](/img/structure/B5662543.png)
![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)

![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)
![methyl {2'-[(dimethylamino)carbonyl]biphenyl-4-yl}carbamate](/img/structure/B5662561.png)